molecular formula C18H25NO5S B13404769 2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid

2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid

Cat. No.: B13404769
M. Wt: 367.5 g/mol
InChI Key: OKJXJRVWXYRSAN-UHFFFAOYSA-N
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Description

The compound, systematically named [(1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid monobenzenesulfonate (IUPAC name), is a benzenesulfonic acid salt of mirogabalin . It is marketed as mirogabalin besylate (USAN) and is a gabapentanoid class drug developed by Daiichi Sankyo for treating neuropathic pain, including diabetic peripheral neuropathy (DPNP) and postherpetic neuralgia (PHN) .

Properties

Molecular Formula

C18H25NO5S

Molecular Weight

367.5 g/mol

IUPAC Name

2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid

InChI

InChI=1S/C12H19NO2.C6H6O3S/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8;7-10(8,9)6-4-2-1-3-5-6/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15);1-5H,(H,7,8,9)

InChI Key

OKJXJRVWXYRSAN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2C(C1)CC2(CC(=O)O)CN.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Mechanism of Action

The mechanism of action of 2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain ion channels and receptors, leading to changes in cellular signaling pathways . This modulation results in the compound’s analgesic effects, making it a potential treatment for neuropathic pain .

Comparison with Similar Compounds

Research Findings and Patent Landscape

  • Patent : Daiichi Sankyo holds patents for mirogabalin besylate’s solid formulations (e.g., WO2014142361A1), emphasizing excipient combinations for stability .
  • Comparative studies : Mirogabalin showed 2.4-fold higher analgesic potency than pregabalin in rodent models of neuropathic pain, attributed to its α2δ-1 selectivity .
  • Ongoing research: Exploration of mirogabalin in fibromyalgia (USAN therapeutic claim) and combination therapies with serotonin-norepinephrine reuptake inhibitors (SNRIs) .

Biological Activity

The compound 2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid; benzenesulfonic acid , commonly known as Mirogabalin , is a bicyclic γ-amino acid derivative with significant pharmacological properties. This compound has garnered attention for its role in pain management, particularly in conditions such as diabetic peripheral neuropathy and fibromyalgia.

Chemical Structure

Mirogabalin features a complex bicyclic structure that contributes to its unique biological activity. Its chemical formula is C12H19N1O2C_{12}H_{19}N_{1}O_{2} with a molecular weight of approximately 207.28 g/mol.

Mirogabalin primarily acts as a selective ligand for the alpha-2-delta subunit of voltage-gated calcium channels (CaV). This interaction modulates neurotransmitter release and neuronal excitability, which is crucial in the management of neuropathic pain .

Pain Management

Mirogabalin has been investigated extensively for its efficacy in treating various types of neuropathic pain:

  • Diabetic Peripheral Neuropathy : Clinical trials have shown that Mirogabalin significantly reduces pain scores in patients suffering from diabetic neuropathy, demonstrating its potential as an effective analgesic agent .
  • Fibromyalgia : In studies, Mirogabalin has been associated with improvements in pain relief and overall quality of life for fibromyalgia patients .

Pharmacokinetics

Mirogabalin exhibits favorable pharmacokinetic properties, including:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : High bioavailability with extensive distribution in the body.
  • Metabolism : Primarily metabolized by the liver, with minimal renal excretion of unchanged drug.

These properties enhance its therapeutic effectiveness while minimizing side effects.

Case Studies

  • Clinical Trial on Diabetic Neuropathy :
    • Objective : Evaluate efficacy and safety in patients with diabetic peripheral neuropathy.
    • Results : Significant reduction in pain intensity was observed compared to placebo, with common side effects being mild dizziness and somnolence .
  • Fibromyalgia Study :
    • Objective : Assess the impact on fibromyalgia-related pain.
    • Results : Patients reported substantial improvement in pain levels and functional outcomes over a 12-week treatment period .

Comparative Analysis

The following table summarizes key characteristics of Mirogabalin compared to other similar compounds:

CompoundMechanism of ActionIndicationsEfficacy in Pain Management
MirogabalinAlpha-2-delta ligandDiabetic neuropathy, FibromyalgiaHigh
PregabalinAlpha-2-delta ligandNeuropathic painModerate
GabapentinAlpha-2-delta ligandEpilepsy, Neuropathic painModerate

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the bicyclo[3.2.0]heptene core in this compound?

  • Methodological Answer : The bicyclo[3.2.0]heptene moiety can be synthesized via palladium-catalyzed reductive cyclization reactions using nitroarenes or nitroalkenes. Formic acid derivatives act as CO surrogates to facilitate cyclization, with optimized conditions (e.g., 80–100°C, 12–24 hours) yielding high regioselectivity . For functionalization at the 6-position, aminomethylation can be achieved via nucleophilic substitution or reductive amination under inert atmospheres (argon/nitrogen) to prevent oxidation .

Q. How does the sulfonic acid group influence the compound’s solubility and reactivity?

  • Methodological Answer : The benzenesulfonic acid moiety enhances aqueous solubility due to its strong ionization in polar solvents (pKa ~1–2). Reactivity is modulated through hydrogen bonding and electrostatic interactions, particularly in catalytic or biological systems. Solubility can be quantified via UV/Visible spectroscopy (λmax shifts in varying pH) or gravimetric analysis after solvent partitioning .

Q. What analytical techniques are critical for structural validation of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For the bicyclo[3.2.0]heptene core, 1H^1H-NMR resolves bridgehead protons (δ 2.8–3.5 ppm, multiplicity-dependent), while 13C^{13}C-NMR identifies quaternary carbons. The sulfonic acid group is confirmed via IR (S=O stretching at 1180–1250 cm1^{-1}) and 1H^1H-NMR exchange experiments in D2 _2O .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic structure of the bicycloheptene core, identifying reactive sites for electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina) evaluates binding affinities to enzymes, leveraging the sulfonic acid group’s electrostatic interactions with active-site arginine/lysine residues .

Q. What experimental designs resolve contradictions in reported bioactivity data?

  • Methodological Answer : Discrepancies in bioactivity may arise from stereochemical variations or impurities. Orthogonal purification (e.g., reverse-phase HPLC with trifluoroacetic acid ion-pairing) ensures enantiomeric purity. Comparative assays (e.g., enzyme inhibition IC50_{50}) under standardized buffer conditions (pH 7.4, 25°C) minimize variability .

Q. How does the compound’s stability vary under physiological conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS monitoring identify degradation products. The bicycloheptene core is prone to ring-opening oxidation (mitigated by antioxidants like BHT), while the sulfonic acid group remains stable in acidic buffers .

Q. What strategies optimize regioselectivity in functionalizing the aminomethyl group?

  • Methodological Answer : Protecting groups (e.g., Boc or Fmoc) prevent undesired side reactions during functionalization. Reductive amination with aldehydes/ketones under H2 _2/Pd-C or NaBH4 _4 achieves selective modification, monitored via 1H^1H-NMR tracking of imine intermediates .

Data Contradiction Analysis

Q. How to address discrepancies in reported spectral data for the bicyclo[3.2.0]heptene moiety?

  • Methodological Answer : Variations in NMR chemical shifts may arise from solvent polarity or concentration effects. Standardized protocols (e.g., CDCl3 _3 vs. DMSO-d6 _6) and cross-validation with X-ray crystallography resolve ambiguities. Reference to the Cambridge Structural Database (CSD) confirms bond angles/distances .

Environmental and Metabolic Studies

Q. What biodegradation pathways are predicted for this compound?

  • Methodological Answer : Benzenesulfonic acid derivatives undergo microbial desulfonation via Pseudomonas spp., releasing sulfate. Metabolic fate can be traced using 14 ^{14}C-labeled analogs in soil/water microcosms, with LC-MS/MS quantifying intermediates .

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